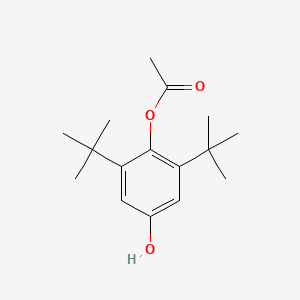

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate

Übersicht

Beschreibung

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is an organic compound with the chemical formula C16H24O3. It is a phenolic antioxidant commonly used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation .

Vorbereitungsmethoden

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is typically synthesized by reacting 2,6-di-tert-butylphenol with acetic anhydride under acidic conditions . The reaction involves the acetylation of the hydroxyl group on the phenol ring, resulting in the formation of the acetate ester. Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound back to its phenolic form. Reducing agents such as sodium borohydride are commonly used.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate has a wide range of scientific research applications:

Chemistry: It is used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.

Biology: The compound is studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant additive.

Wirkmechanismus

The antioxidant activity of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance . This mechanism helps protect polymers and other materials from oxidative degradation.

Vergleich Mit ähnlichen Verbindungen

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is similar to other phenolic antioxidants such as:

2,6-Di-tert-butyl-4-methylphenol (BHT): Both compounds are used as antioxidants, but BHT is more commonly used in food and cosmetics.

2,6-Di-tert-butyl-4-hydroxybenzaldehyde: This compound also exhibits antioxidant properties but is used more in chemical synthesis and research.

The uniqueness of this compound lies in its specific application as a stabilizer in industrial materials, providing enhanced durability and resistance to oxidative degradation compared to other similar compounds .

Biologische Aktivität

Overview

2,6-Di-tert-butyl-4-hydroxyphenyl acetate (DBHA) is a phenolic compound widely recognized for its antioxidant properties. Its chemical formula is , and it is primarily used in industrial applications to stabilize polymers and prevent oxidative degradation. This article delves into the biological activities of DBHA, focusing on its antioxidant mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of DBHA is largely attributed to its ability to scavenge free radicals. The mechanism involves the donation of hydrogen atoms from the phenolic hydroxyl group to free radicals, effectively neutralizing them and preventing oxidative damage. This process stabilizes the resulting phenoxyl radical through resonance, enhancing the compound's protective effects against oxidative stress in biological systems.

Antioxidant Activity

DBHA has demonstrated significant antioxidant activity in various studies:

- Free Radical Scavenging : In assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), DBHA exhibited strong free-radical scavenging abilities. For instance, one study reported that DBHA showed an IC50 value comparable to ascorbic acid, indicating its effectiveness as an antioxidant .

- Neuroprotective Effects : Research has indicated that derivatives of DBHA may possess neuroprotective properties. In a rodent model of ischemic stroke, these compounds reduced glutamate-induced oxidative toxicity in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases .

Protective Effects Against Oxidative Stress

DBHA's protective role extends beyond simple antioxidant activity:

- Lipid Peroxidation Inhibition : Studies have shown that DBHA can inhibit lipid peroxidation in rat kidney cortical mitochondria, which may provide protective effects against nephrotoxicity induced by free radicals .

- Enhancement of Antioxidant Enzyme Activities : DBHA has been observed to enhance the activities of various antioxidant enzymes, contributing to its overall protective effects against oxidative stress .

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity (IC50) | Application |

|---|---|---|

| This compound | Comparable to ascorbic acid | Industrial stabilizer |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Lower than DBHA | Food and cosmetics |

| 2,6-Di-tert-butyl-4-hydroxybenzaldehyde | Moderate | Chemical synthesis |

DBHA is unique in its application as a stabilizer in industrial materials, providing enhanced durability compared to other phenolic antioxidants like BHT.

Case Studies

- Neuroprotective Study : A study investigating the neuroprotective effects of DBHA derivatives found that they significantly reduced neuronal damage in models of oxidative stress. The results highlighted a decrease in apoptosis markers and improved cognitive function in treated animals compared to controls .

- In Vivo Rodent Model : In an experimental setup involving ischemic stroke in rodents, treatment with DBHA derivatives resulted in reduced infarct size and improved recovery outcomes, underscoring their potential for therapeutic use in neurological disorders .

Eigenschaften

IUPAC Name |

(2,6-ditert-butyl-4-hydroxyphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-10(17)19-14-12(15(2,3)4)8-11(18)9-13(14)16(5,6)7/h8-9,18H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKZEOWXZNQGGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.